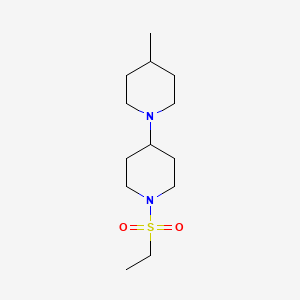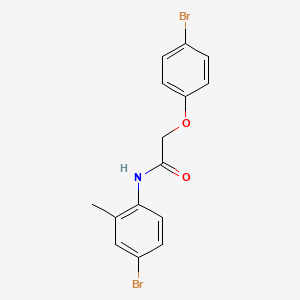
1-(Furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound that features both a furan and a pyridine ring attached to a piperazine core
Métodos De Preparación
The synthesis of 1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and pyridine intermediates: These intermediates are synthesized separately through established organic reactions.
Coupling reaction: The furan and pyridine intermediates are then coupled with piperazine under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Análisis De Reacciones Químicas
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyridine rings are replaced with other groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Comparación Con Compuestos Similares
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be compared with other similar compounds that feature furan, pyridine, and piperazine moieties. Some similar compounds include:
1-(2-FURYLMETHYL)-4-(2-THIENYLMETHYL)PIPERAZINE: This compound has a thiophene ring instead of a pyridine ring.
1-(2-PYRIDYLMETHYL)-4-(2-THIENYLMETHYL)PIPERAZINE: This compound features both pyridine and thiophene rings.
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)MORPHOLINE: This compound has a morpholine ring instead of a piperazine ring.
The uniqueness of 1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE lies in its specific combination of furan and pyridine rings attached to a piperazine core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19N3O |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H19N3O/c1-2-6-16-14(4-1)12-17-7-9-18(10-8-17)13-15-5-3-11-19-15/h1-6,11H,7-10,12-13H2 |
Clave InChI |
MAPIRFMCOAQEHG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)
![1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10881280.png)
![(2E)-3-(5-bromo-2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10881291.png)
![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10881299.png)

methanone](/img/structure/B10881317.png)
![N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10881323.png)

![2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone](/img/structure/B10881335.png)


![(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10881351.png)
![2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10881359.png)
